

trans-2-Fluorocyclopropanecarboxylic acid CAS number and identification

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Compound of Interest

Compound Name: *trans-2-Fluorocyclopropanecarboxylic acid*

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An In-Depth Technical Guide to **trans-2-Fluorocyclopropanecarboxylic Acid**: Synthesis, Identification, and Application

This guide provides an in-depth technical overview of **trans-2-Fluorocyclopropanecarboxylic acid**, a critical chiral building block in modern drug development. As a monofluorinated cyclopropyl derivative, its unique stereochemical and electronic properties are leveraged in the synthesis of various pharmaceutically active substances, including potent C-KIT kinase inhibitors.^[1] This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive look at its synthesis, characterization, and safe handling, grounded in established scientific principles.

Core Compound Identification and Physicochemical Properties

Precise identification is the bedrock of reproducible science. **trans-2-Fluorocyclopropanecarboxylic acid** is a distinct chemical entity with specific identifiers and properties that dictate its handling, reactivity, and analytical profile.

Definitive Identification:

- CAS Number: 130340-04-4^{[1][2][3]}
- IUPAC Name: rel-(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid^[1]

- Synonyms: (trans)-2-Fluorocyclopropanecarboxylic acid, rac-trans-2-Fluorocyclopropanecarboxylic acid[2][3]
- Molecular Formula: C₄H₅FO₂[3]

Physicochemical Data Summary:

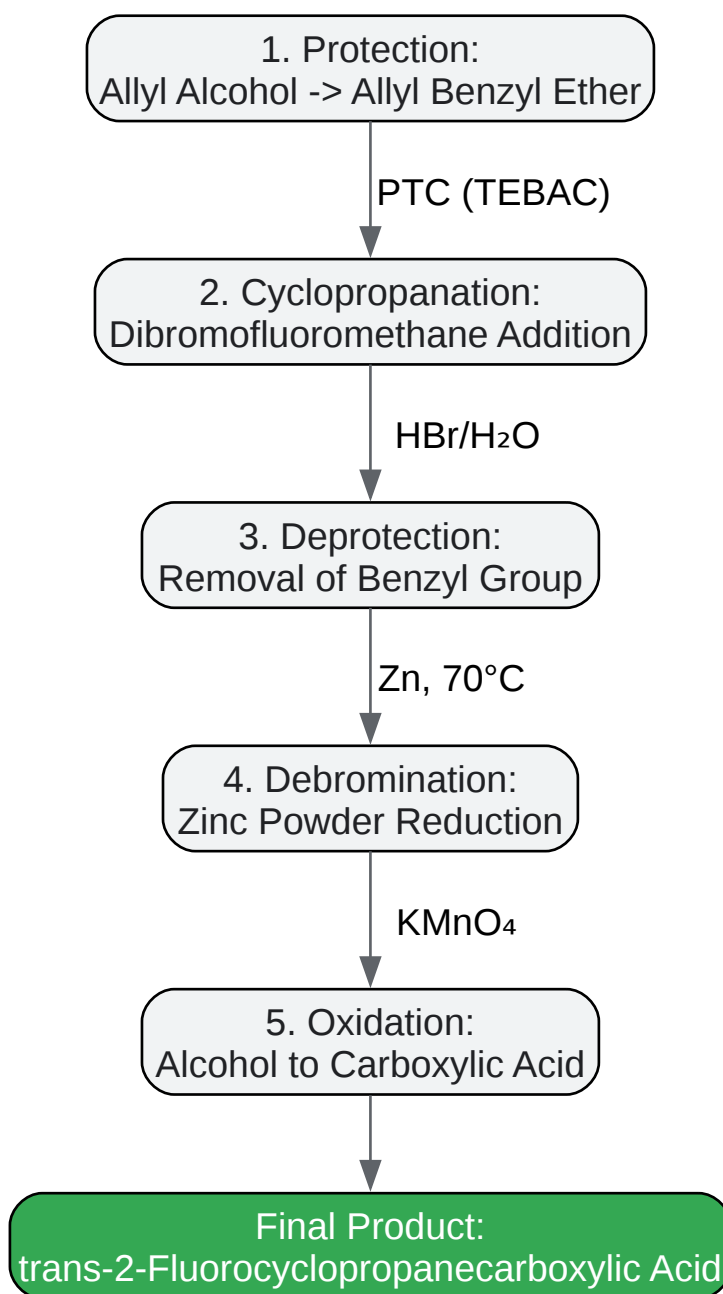
The compound's properties are summarized in the table below. This data is crucial for designing experimental conditions, from reaction solvent selection to purification and storage.

Property	Value	Source
Appearance	White Solid	[1]
Molecular Weight	104.08 g/mol	[3]
Melting Point	41-42 °C	[1]
Boiling Point (Predicted)	202.3 ± 33.0 °C	[1]
Density (Predicted)	1.35 ± 0.1 g/cm ³	[1]
pKa (Predicted)	4.00 ± 0.11	[1]

Strategic Synthesis: A Step-by-Step Protocol

The synthesis of 2-fluorocyclopropanecarboxylic acid is a multi-step process where control of stereochemistry is paramount. The following protocol is based on a validated five-step synthesis starting from allyl alcohol, achieving a respectable overall yield of 35.3%.[4] The causality behind each step is explained to provide a deeper understanding of the process.

Synthesis Workflow Diagram



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Caption: Five-step synthesis of **trans-2-Fluorocyclopropanecarboxylic acid**.

Detailed Experimental Protocol

Step 1: Protection of Allyl Alcohol

- **Objective:** To protect the hydroxyl group of allyl alcohol as a benzyl ether. This prevents the alcohol from interfering with the subsequent cyclopropanation reaction. The benzyl group is

chosen for its stability under the basic conditions of cyclopropanation and its relatively straightforward removal later.

- Methodology:
 - To a solution of allyl alcohol and a phase transfer catalyst (PTC) such as benzyl triethylammonium chloride (TEBAC) in a suitable solvent, add benzyl bromide.
 - Introduce a strong base (e.g., NaOH solution) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
 - Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate to yield allyl benzyl ether.

Step 2: Fluorobromocyclopropanation

- Objective: To form the fluorobromocyclopropane ring. This is the key stereochemistry-defining step. The use of dibromofluoromethane under phase-transfer conditions is an effective method for generating the fluorobromocarbene intermediate.
- Methodology:
 - Dissolve the allyl benzyl ether from Step 1 in a suitable solvent.
 - Add dibromofluoromethane (ratio of ether to dibromofluoromethane of 1:1.2 is optimal).^[4]
 - Add a concentrated solution of NaOH while maintaining the temperature. The reaction is typically exothermic.
 - Stir until completion, then proceed with workup and purification to isolate the cyclopropanated intermediate.

Step 3: Deprotection (Removal of Benzyl Group)

- Objective: To remove the benzyl protecting group and reveal the primary alcohol.
- Methodology:

- Treat the intermediate from Step 2 with a strong acid, such as hydrobromic acid in water.
- Heat the reaction mixture to facilitate the cleavage of the ether linkage.
- After completion, neutralize the mixture, extract the product, and purify to obtain the fluorobromocyclopropylmethanol.

Step 4: Reductive Debromination

- Objective: To remove the bromine atom from the cyclopropane ring, yielding the fluorocyclopropylmethanol.
- Methodology:
 - The use of zinc powder as a reducing agent at 70°C is an effective condition for this transformation.^[4]
 - Dissolve the bromo-intermediate in a suitable protic solvent.
 - Add activated zinc powder and heat the mixture.
 - Monitor the reaction by TLC or GC-MS. Upon completion, filter off the zinc salts and purify the resulting alcohol.

Step 5: Oxidation to Carboxylic Acid

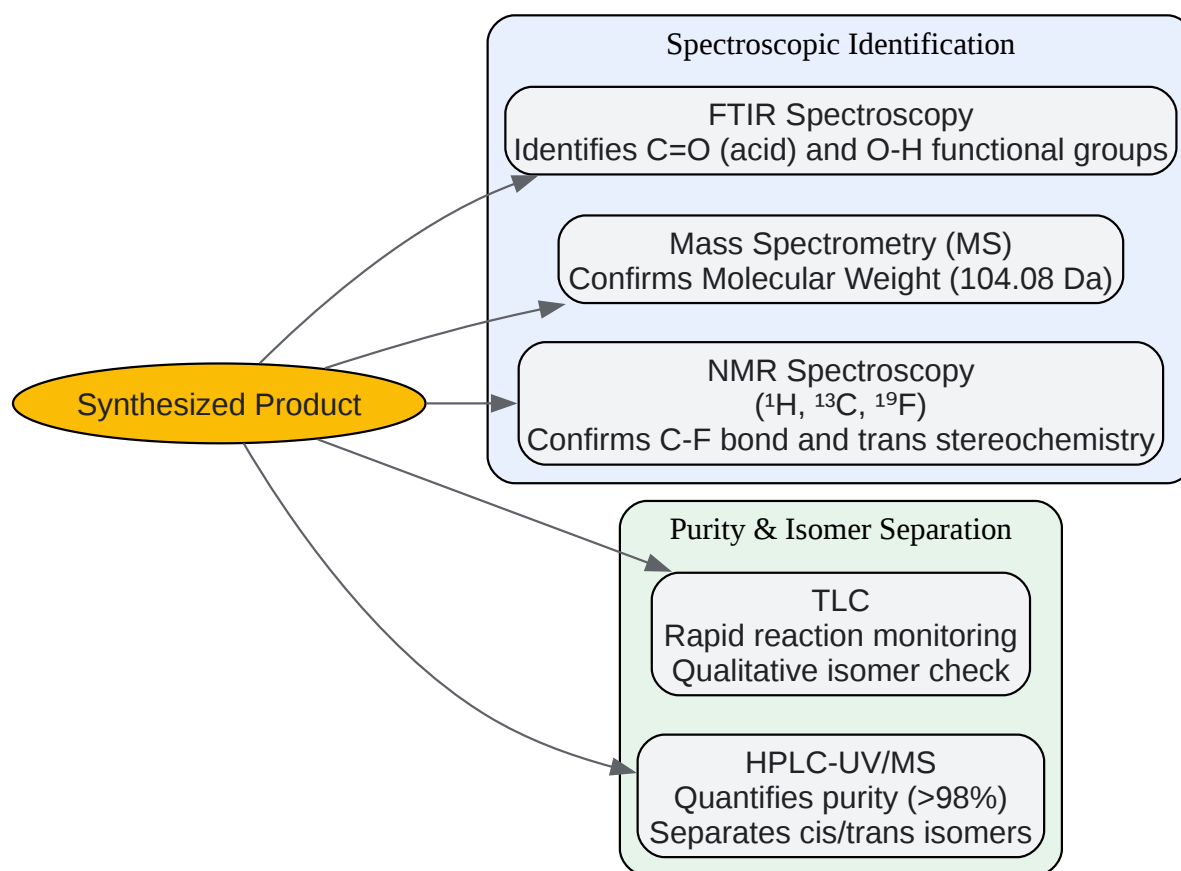
- Objective: To oxidize the primary alcohol to the final carboxylic acid product.
- Methodology:
 - A strong oxidizing agent like potassium permanganate (KMnO₄) is used.
 - The reaction is optimally performed in a mixed solvent system of acetone and water (4:1 volume ratio) to ensure solubility of both the organic substrate and the inorganic oxidant.^[4]
 - Add the KMnO₄ solution slowly to the alcohol at a controlled temperature (e.g., 0-5 °C).

- After the reaction is complete, quench any excess oxidant, perform an acidic workup, and extract the final product, **trans-2-Fluorocyclopropanecarboxylic acid**.
- Purification can be achieved by recrystallization or column chromatography.

Analytical and Quality Control Workflow

A robust analytical workflow is essential to confirm the identity, purity, and stereochemistry of the final product. This involves a combination of spectroscopic and chromatographic techniques.

Analytical Workflow Diagram



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Caption: Integrated analytical workflow for quality control.

Spectroscopic Identification Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To provide detailed structural information, confirming the connectivity of atoms and, crucially, the trans stereochemistry.
- Methodology:
 - Prepare a sample by dissolving ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
 - Expected ¹H NMR signals: The cyclopropyl protons will appear as complex multiplets. The key diagnostic is the coupling constant between the proton on the fluorine-bearing carbon and the proton on the carboxyl-bearing carbon. A smaller coupling constant (typically 2-5 Hz) is indicative of a trans relationship.
 - Expected ¹³C NMR signals: Look for four distinct carbon signals, including the carbonyl carbon (~175-180 ppm) and the carbon bearing the fluorine, which will show a large one-bond C-F coupling constant.
 - Expected ¹⁹F NMR signals: A single resonance, likely a complex multiplet due to coupling with the cyclopropyl protons, confirming the presence of the fluorine atom.

2. Mass Spectrometry (MS):

- Purpose: To confirm the molecular weight of the compound.
- Methodology:
 - Prepare a dilute solution of the sample.
 - Analyze using an MS technique such as Electrospray Ionization (ESI) in negative mode.

- Expected Result: A prominent ion at m/z $[M-H]^-$ corresponding to 103.02, confirming the molecular formula $C_4H_5FO_2$.^[3]

Chromatographic Purity Assessment

1. High-Performance Liquid Chromatography (HPLC):

- Purpose: To quantify the purity of the final product and separate it from any remaining starting materials, byproducts, or the cis isomer.
- Methodology:
 - System: A standard HPLC system with a UV detector (set to ~210 nm) or an MS detector.
 - Column: A reverse-phase C18 column is typically suitable for carboxylic acids.
 - Mobile Phase: A gradient elution using a mixture of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
 - Analysis: Inject a standard solution of the sample. The purity is calculated based on the area percentage of the main peak. The method should be validated for its ability to resolve the trans and cis isomers.

2. Thin-Layer Chromatography (TLC):

- Purpose: A rapid, qualitative method for monitoring reaction progress and assessing the presence of major impurities.
- Methodology:
 - Spot the crude reaction mixture and the purified product on a silica gel TLC plate.
 - Develop the plate using a solvent system such as ethyl acetate/hexanes with a small amount of acetic acid to ensure proper spot shape for the carboxylic acid.
 - Visualize the spots using a UV lamp or by staining (e.g., with potassium permanganate). The separation of cis and trans isomers can often be achieved with careful solvent system selection.^[5]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with reactive chemical intermediates.

Hazard Identification: Based on available Safety Data Sheets (SDS), **trans-2-Fluorocyclopropanecarboxylic acid** is classified with the following hazards:

- H315: Causes skin irritation.[1][2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[1][2]

Safe Handling and Personal Protective Equipment (PPE):

- Always handle this compound in a well-ventilated area or a chemical fume hood.[2][6]
- Avoid breathing dust, fumes, or vapors.[2][6]
- Wear appropriate PPE, including:
 - Eye Protection: Tightly fitting safety goggles or a face shield.[2]
 - Hand Protection: Chemical-resistant gloves (e.g., nitrile).
 - Body Protection: A lab coat. Impervious clothing may be required for larger quantities.[2]
- Wash hands and exposed skin thoroughly after handling.[2][6]

Storage and Stability:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
- The compound should be stored locked up.[2]
- Some related compounds are noted to be hygroscopic; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain stability.[7]

Conclusion

trans-2-Fluorocyclopropanecarboxylic acid is more than just a chemical; it is an enabling tool for medicinal chemists. Its synthesis, while requiring careful control of stereochemistry, is achievable through established multi-step protocols. The rigorous application of a multi-technique analytical workflow, combining NMR, MS, and HPLC, is critical to ensuring the material meets the high standards of identity and purity required for drug discovery and development. By understanding the causality behind the synthetic steps and adhering to strict safety protocols, researchers can confidently and safely utilize this valuable building block to advance the frontiers of pharmaceutical science.

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